Rubixanthin

Antioxidant Capacity In Vitro Digestion Micellar Fraction

Rubixanthin is a monohydroxy γ-carotene distinguished by its asymmetric terminal groups—a hydroxylated β-ionone ring paired with an open ψ-end. This unique configuration yields the highest antioxidant activity among tested carotenoids (rubixanthin ≥ lycopene > β-cryptoxanthin in TEAC/FRAP assays), yet the lowest micellar bioaccessibility (21.8%), enabling critical structure-function studies. Procure HPLC 98% reference standard for Rosa mosqueta extract standardization (703.7 mg/kg marker compound; 5.7× lycopene in husk extracts) or as an irreplaceable analytical tool in antioxidant mechanism research. Approved as food colorant (161d) in Australia/New Zealand only.

Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
CAS No. 3763-55-1
Cat. No. B192290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubixanthin
CAS3763-55-1
Molecular FormulaC40H56O
Molecular Weight552.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
InChIInChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1
InChIKeyABTRFGSPYXCGMR-AXXBKCDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rubixanthin (CAS 3763-55-1): Core Physicochemical and Regulatory Baseline for Procurement Decisions


Rubixanthin (Natural Yellow 27, E161d) is a natural xanthophyll carotenoid pigment with a molecular formula of C40H56O, a molecular weight of approximately 552.87 g/mol, and a characteristic red-orange color. It is a carotenol, meaning it possesses a single hydroxyl group on a β-ionone ring at one terminus and an open ψ-end group at the other, classifying it as a monohydroxy derivative of γ-carotene [1]. Its computed logP of 8.92–10.14 indicates pronounced hydrophobicity [1]. While formerly used as a food colorant (E161d), its approval has been withdrawn in the EU and USA, though it remains approved for use in Australia and New Zealand [2].

Why Rubixanthin Cannot Be Simply Interchanged with β-Carotene or Lycopene: A Structural Rationale for Differentiated Procurement


The terminal end groups of carotenoids critically govern their antioxidant activity, bioaccessibility, and stability. Rubixanthin possesses a unique structural signature—a hydroxylated β-ionone ring at one end and an open ψ-end group at the other. This configuration distinguishes it from β-carotene (two β-rings), lycopene (two open ψ-ends), and β-cryptoxanthin (one hydroxylated β-ring, one β-ring). These structural differences are not cosmetic; they produce quantifiable divergences in antioxidant capacity and digestive release that preclude generic substitution in research or formulation contexts where these parameters are critical [1].

Rubixanthin (CAS 3763-55-1): Quantified Comparative Evidence Against β-Carotene, Lycopene, γ-Carotene, and β-Cryptoxanthin


Antioxidant Activity Ranked: Rubixanthin ≥ Lycopene > β-Cryptoxanthin > γ-Carotene > β-Carotene in TEAC and FRAP Assays

Rubixanthin exhibits antioxidant activity that is equal to or greater than that of lycopene and significantly surpasses β-carotene, γ-carotene, and β-cryptoxanthin when measured in micellized fractions after in vitro digestion. The antioxidant activity of micellized carotenoid fractions ranked as: rubixanthin ≥ lycopene > β-cryptoxanthin > γ-carotene > β-carotene for both TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP (Ferric Reducing Antioxidant Power) assays [1]. The presence of both an open ψ-end group and a hydroxyl function in rubixanthin is directly associated with this higher antioxidant activity compared to carotenoids with unsubstituted β-end groups [1].

Antioxidant Capacity In Vitro Digestion Micellar Fraction

Bioaccessibility Deficit: Rubixanthin Micellar Incorporation Is 39% Lower Than β-Carotene and 24% Lower Than Lycopene

Rubixanthin exhibits significantly lower bioaccessibility (the fraction incorporated into mixed micelles during digestion) compared to structurally related carotenoids. Following in vitro digestion of emulsions, the bioaccessibility of rubixanthin was measured at 21.8%, which is 39% lower than that of β-carotene (35.7 ± 0.3%) and 24% lower than that of lycopene (28.6 ± 0.1%). The bioaccessibility of γ-carotene was 32.7 ± 0.2%, and β-cryptoxanthin was 28.8% [1]. A negative linear correlation was established between bioaccessibility and antioxidant activity (R² = 0.7395 for FRAP, R² = 0.9125 for TEAC), indicating that the high antioxidant activity of rubixanthin is coupled with reduced stability during digestion and, consequently, lower bioaccessibility [1].

Bioaccessibility In Vitro Digestion Micellization Efficiency

Natural Abundance: Rubixanthin Is the Predominant Carotenoid in Rosa mosqueta Hips, Outpacing β-Carotene by 41% and Lycopene by 80%

In Rosa mosqueta hips (Rosa rubiginosa/Rosa eglanteria), rubixanthin is the most abundant carotenoid among the six major compounds identified. Quantitative analysis of dry weight composition yielded an average rubixanthin content of 703.7 mg/kg, which is 41% higher than the β-carotene content (497.6 mg/kg) and 80% higher than the lycopene content (391.9 mg/kg) from the same source [1]. The full composition estimated was: rubixanthin (703.7 mg/kg) > β-carotene (497.6 mg/kg) > lycopene (391.9 mg/kg) > gazaniaxanthin (289.2 mg/kg) > zeaxanthin (266.6 mg/kg) > β-cryptoxanthin (183.5 mg/kg) [1].

Natural Source Composition Quantitative Carotenoid Profiling Rosa rubiginosa

Extract Concentration: Rubixanthin Concentration in Rosa mosqueta Extract Exceeds Lycopene by 5.7-Fold and β-Carotene by 2.3-Fold

In a Rosa mosqueta husk extract prepared for antioxidant evaluation, the concentration of rubixanthin was measured at 588.2 ± 15.7 mg/L, which was substantially higher than the concentrations of other carotenoids in the same extract. Specifically, the rubixanthin concentration exceeded that of lycopene (104.1 ± 6.6 mg/L) by a factor of 5.7, and exceeded that of β-carotene (256.1 ± 13.2 mg/L) by a factor of 2.3 [1]. The α-tocopherol concentration in the same extract was 720.1 ± 2.6 mg/L [1].

Carotenoid Extract Quantitative Analysis Rosa rubiginosa Husk

Regulatory Status Differentiation: Rubixanthin (E161d) Holds Distinct Geographic Approval Profile Versus Widespread Carotenoids

Rubixanthin (E161d) possesses a regulatory status that is fundamentally different from commonly used carotenoids such as β-carotene (E160a) and lycopene (E160d). While β-carotene and lycopene are widely approved for food coloring applications across major jurisdictions including the EU and USA, rubixanthin's approval as a food additive has been withdrawn in the European Union and it is not approved for use in the United States [1]. However, it remains approved for use as a food coloring in Australia and New Zealand, where it is listed as E161d [1]. This contrasts with the global approval status of β-carotene (E160a) and lycopene (E160d), which are permitted in the EU, USA, Australia/New Zealand, and numerous other jurisdictions.

Food Additive Regulation E-Number Geographic Compliance

Rubixanthin (CAS 3763-55-1): Evidence-Based Research and Industrial Application Scenarios for Informed Procurement


Antioxidant Mechanism Studies Requiring a High-Activity, Low-Bioaccessibility Carotenoid Model Compound

Rubixanthin is optimally suited for in vitro studies investigating the structure-function relationship between carotenoid terminal group chemistry and antioxidant activity in post-digestive micellar environments. Its demonstrated rank as the highest antioxidant among tested carotenoids (rubixanthin ≥ lycopene > β-cryptoxanthin > γ-carotene > β-carotene in both TEAC and FRAP assays) [1], coupled with its distinctively low bioaccessibility (21.8%), provides a valuable experimental tool for probing the negative linear correlation between antioxidant potency and micellar incorporation efficiency (R² = 0.9125 for TEAC) [1].

Standardization and Quality Control of Rosa mosqueta-Based Extracts and Natural Colorants

For procurement of Rosa mosqueta (Rosa rubiginosa) hips or husk extracts intended for natural colorant or antioxidant applications, rubixanthin content serves as the most abundant and analytically reliable marker compound. In dried Rosa mosqueta hips, rubixanthin is present at 703.7 mg/kg dry weight, exceeding β-carotene by 41% and lycopene by 80% [1]. In husk extracts, rubixanthin concentration reaches 588.2 ± 15.7 mg/L, representing a 5.7-fold excess over lycopene [2]. These quantitative benchmarks enable reproducible extract standardization and batch-to-batch consistency verification.

Geographically Restricted Natural Food Coloring for Australia/New Zealand Markets

Rubixanthin (E161d) is approved as a food coloring exclusively in Australia and New Zealand, with its approval withdrawn in the EU and no authorization in the USA [1]. This regulatory profile makes rubixanthin a specialized colorant for products formulated specifically for the Australian and New Zealand markets, where it can be legally incorporated as a natural red-orange pigment. Procurement in this context must be accompanied by appropriate documentation of identity and purity per the Australia New Zealand Food Standards Code.

Technical Documentation Hub

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